Home > Products > Screening Compounds P46557 > N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}butanamide
N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}butanamide -

N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}butanamide

Catalog Number: EVT-4895569
CAS Number:
Molecular Formula: C18H23N5O
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one (1)

  • Compound Description: This compound served as a foundational structure for developing cardiotonic agents. It exhibited low oral bioavailability, prompting the exploration of prodrug strategies like N-acyl derivatives to enhance its therapeutic potential [].
  • Compound Description: R115777 is a farnesyl transferase inhibitor. Accelerator mass spectrometry (AMS) was used to study its pharmacokinetics and metabolism in humans [].

5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ)

  • Compound Description: FHQ is a novel ligand synthesized through the reaction of 5-chloromethyl-8-hydroxyquinoline hydrochloride (CMQ) with flunidazole. Transition metal chelates of FHQ were prepared and investigated for their antifungal activity [].

1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitriles

  • Compound Description: These compounds were synthesized and investigated for their potential as inotropic agents, demonstrating significant potential in enhancing cardiac contractility [].

1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone (3)

  • Compound Description: This compound is a human heme oxygenase-1 (HO-1) inhibitor. Crystallographic analysis revealed that its imidazolyl group coordinates with heme iron [].

[(1H-imidazol-1-yl)methyl]- and [(3-pyridinyl)methyl]pyrroles

  • Compound Description: This series of pyrrole derivatives was synthesized and tested as thromboxane synthetase inhibitors. While several showed promising in vitro activity, in vivo results were less consistent [].
  • Compound Description: SB939 is a potent histone deacetylase (HDAC) inhibitor currently undergoing clinical trials for cancer treatment. Its development involved extensive structure-activity relationship (SAR) studies to optimize potency, metabolic stability, and pharmacokinetic properties [].

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5)

  • Compound Description: Compound 5 is a former antiasthma drug candidate. Its large-scale synthesis was achieved using a palladium-catalyzed carbon-sulfur bond formation reaction [].

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine (1)

  • Compound Description: This compound was synthesized on a large scale using Stille and Negishi cross-coupling reactions. The efficient synthesis highlights the importance of this compound or its analogs for further research [].
  • Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2. It has shown promising antitumor activity and is currently in Phase I clinical trials [].

Properties

Product Name

N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}butanamide

IUPAC Name

N-[1-methyl-2-[2-(2-methylimidazol-1-yl)ethyl]benzimidazol-5-yl]butanamide

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H23N5O/c1-4-5-18(24)20-14-6-7-16-15(12-14)21-17(22(16)3)8-10-23-11-9-19-13(23)2/h6-7,9,11-12H,4-5,8,10H2,1-3H3,(H,20,24)

InChI Key

BEQCPLNLURSVRR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3C=CN=C3C)C

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3C=CN=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.